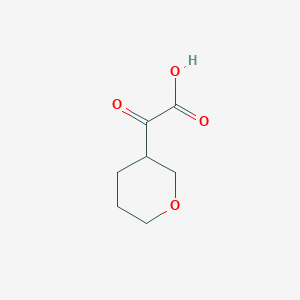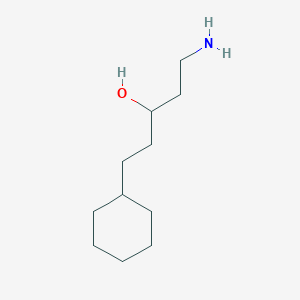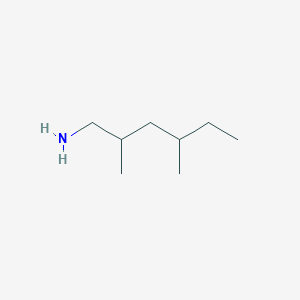![molecular formula C9H8BrNO5 B13530381 [3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid](/img/structure/B13530381.png)
[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-bromo-5-(methoxycarbonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid is a complex organic compound that features a pyridine ring substituted with a bromine atom, a methoxycarbonyl group, and an acetic acid moiety
Méthodes De Préparation
The synthesis of 2-[3-bromo-5-(methoxycarbonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid typically involves multiple steps. One common synthetic route starts with the bromination of a pyridine derivative, followed by esterification and subsequent functional group transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For example, the use of specific catalysts and solvents can enhance the efficiency of the bromination and esterification steps .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
2-[3-bromo-5-(methoxycarbonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its application and the specific targets involved .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyridine derivatives with different substituents. For example:
3-bromo-5-methoxycarbonylpyridine: Similar structure but lacks the acetic acid moiety.
2-oxo-1,2-dihydropyridine derivatives: Varying substituents on the pyridine ring. The uniqueness of 2-[3-bromo-5-(methoxycarbonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8BrNO5 |
|---|---|
Poids moléculaire |
290.07 g/mol |
Nom IUPAC |
2-(3-bromo-5-methoxycarbonyl-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H8BrNO5/c1-16-9(15)5-2-6(10)8(14)11(3-5)4-7(12)13/h2-3H,4H2,1H3,(H,12,13) |
Clé InChI |
FPDVFVJHRSULLW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(C(=O)C(=C1)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


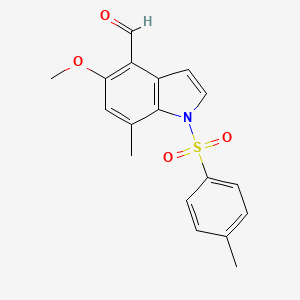
amine](/img/structure/B13530308.png)

![rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine](/img/structure/B13530319.png)

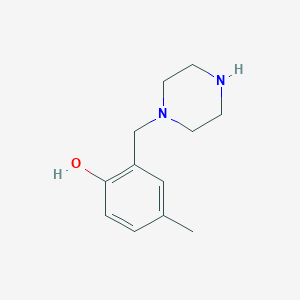
![6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13530329.png)
![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13530332.png)
